molecular formula C11H7N3O B1438314 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1152958-56-9

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1438314
CAS No.: 1152958-56-9
M. Wt: 197.19 g/mol
InChI Key: CLADORFIMCHOJQ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been identified as a useful reagent in the preparation of 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which act as M1 receptor positive allosteric modulators . The compound’s interactions with enzymes and proteins are primarily through its formyl and nitrile groups, which can form covalent bonds or coordinate with metal ions in enzyme active sites. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit antimicrobial activity, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii . This compound influences cell function by disrupting bacterial cell membranes and inhibiting essential enzymes involved in cell wall synthesis. Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular responses and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through its formyl and nitrile groups. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, it has been used in the preparation of compounds that act as M1 receptor positive allosteric modulators . These modulators enhance the activity of the M1 receptor, leading to increased signaling and downstream effects on gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit antimicrobial activity without significant toxicity At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial activity without causing harm to the host organism

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s formyl and nitrile groups are key functional groups that undergo metabolic transformations, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the compound’s activity, stability, and overall effectiveness in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can significantly impact its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and function, as different cellular compartments provide distinct microenvironments that influence biochemical reactions. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Chemical Reactions Analysis

Types of Reactions

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is unique due to its specific structural features, such as the presence of both formyl and nitrile groups on the pyrazole ring. These functional groups contribute to its versatility in chemical reactions and its potential biological activities .

Properties

IUPAC Name

4-(4-formylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLADORFIMCHOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-fluorobenzonitrile (2.49 g, 20.6 mmol) and 4-formylpyrazole (1.98 g, 20.6 mmo) in 50 mL of DMF at 0° C. was added 95% sodium hydride (0.54 g, 22.7 mmol) under nitrogen. The mixture was heated to 60° C. for 6 hours and cooled to room temperature. Water was added carefully and the mixture was then extracted with ethyl acetate. The combined extracts were washed with water and brine, and then dried over sodium sulfate, filtered, and concentrated in vacuo to provide crude 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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